molecular formula C40H65N9O11 B12585454 L-Seryl-L-prolyl-L-isoleucyl-L-leucyl-L-glutaminyl-L-prolyl-L-prolyl-L-proline CAS No. 477878-89-0

L-Seryl-L-prolyl-L-isoleucyl-L-leucyl-L-glutaminyl-L-prolyl-L-prolyl-L-proline

Katalognummer: B12585454
CAS-Nummer: 477878-89-0
Molekulargewicht: 848.0 g/mol
InChI-Schlüssel: IKMGIJVFQHMMFH-ARVVYCJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Seryl-L-prolyl-L-isoleucyl-L-leucyl-L-glutaminyl-L-prolyl-L-prolyl-L-proline is a peptide compound composed of a sequence of amino acids: serine, proline, isoleucine, leucine, glutamine, and multiple proline residues. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-prolyl-L-isoleucyl-L-leucyl-L-glutaminyl-L-prolyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. Additionally, techniques like high-performance liquid chromatography (HPLC) are used for purification.

Analyse Chemischer Reaktionen

Types of Reactions

L-Seryl-L-prolyl-L-isoleucyl-L-leucyl-L-glutaminyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine and proline.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Use of specific amino acid derivatives during SPPS.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of serine can produce serine oxide, while reduction can yield reduced forms of the peptide.

Wissenschaftliche Forschungsanwendungen

L-Seryl-L-prolyl-L-isoleucyl-L-leucyl-L-glutaminyl-L-prolyl-L-prolyl-L-proline has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate for various diseases.

    Industry: Utilized in the development of peptide-based materials and products.

Wirkmechanismus

The mechanism of action of L-Seryl-L-prolyl-L-isoleucyl-L-leucyl-L-glutaminyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The peptide may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    L-Seryl-L-valyl-L-prolyl-L-isoleucine: Another peptide with a similar sequence but different amino acid composition.

    Cyclo(L-Leucyl-L-Prolyl): A cyclic peptide with distinct structural properties.

Uniqueness

L-Seryl-L-prolyl-L-isoleucyl-L-leucyl-L-glutaminyl-L-prolyl-L-prolyl-L-proline is unique due to its specific sequence and the presence of multiple proline residues, which can confer unique structural and functional properties

Eigenschaften

CAS-Nummer

477878-89-0

Molekularformel

C40H65N9O11

Molekulargewicht

848.0 g/mol

IUPAC-Name

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C40H65N9O11/c1-5-23(4)32(45-34(53)27-10-6-16-46(27)36(55)24(41)21-50)35(54)44-26(20-22(2)3)33(52)43-25(14-15-31(42)51)37(56)47-17-7-11-28(47)38(57)48-18-8-12-29(48)39(58)49-19-9-13-30(49)40(59)60/h22-30,32,50H,5-21,41H2,1-4H3,(H2,42,51)(H,43,52)(H,44,54)(H,45,53)(H,59,60)/t23-,24-,25-,26-,27-,28-,29-,30-,32-/m0/s1

InChI-Schlüssel

IKMGIJVFQHMMFH-ARVVYCJESA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.